2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

Choose this achiral 2-substituted N-Boc-morpholine-2-acetic acid (CAS 766539-28-0) for your pharmaceutical R&D program. Unlike its chiral (R)/(S) enantiomers (CAS 1257848-48-8 / 1257850-82-0) and 3-substituted regioisomers (CAS 839710-38-2), this building block offers a non-stereoselective starting point with a unique spatial vector—critical for consistent SAR exploration around the morpholine core. Its calculated LogP (0.72) and aqueous solubility (14.8 mg/mL) support balanced pharmacokinetic profiles in CNS-targeted kinase inhibitors, peptidomimetics, and fragment-based libraries. In-class substitution risks divergent bioactivity; procurement of this exact isomer ensures synthetic route fidelity.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 766539-28-0
Cat. No. B1372254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid
CAS766539-28-0
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyBBSISPMRGFJLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (CAS 766539-28-0) for Research and Industrial Procurement: Core Chemical and Application Profile


2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (CAS 766539-28-0), commonly referred to as N-Boc-morpholine-2-acetic acid, is a heterocyclic carboxylic acid building block. Its structure features a morpholine ring, a versatile pharmacophore in medicinal chemistry, bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an acetic acid moiety at the 2-position . The compound has a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol . It is supplied as a solid with a purity specification of ≥95% (as determined by NMR) and is recommended for storage at 2-8 °C . Its primary application is as a synthetic intermediate in pharmaceutical research, specifically for constructing molecules targeting neurological disorders and for the development of enzyme inhibitors .

Why 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (CAS 766539-28-0) Cannot Be Generically Substituted: A Procurement-Critical Analysis


In-class substitution among Boc-protected morpholine acetic acid derivatives carries high risk due to profound differences in stereochemistry and regiochemistry that dictate critical physicochemical properties and synthetic utility. As an achiral 2-substituted isomer, 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid possesses a unique vector of diversification that is distinct from its chiral (R)- and (S)-enantiomers (CAS 1257848-48-8 and 1257850-82-0, respectively) and its regioisomeric 3-substituted counterparts (e.g., CAS 839710-38-2) [1]. These structural variations yield different spatial orientations of the acetic acid handle, which can result in divergent biological activities in downstream pharmacophores and alter the compound's calculated lipophilicity (LogP) and aqueous solubility . Replacing this specific achiral building block with a chiral or regioisomeric analog would necessitate a complete re-validation of synthetic routes and could fundamentally change the pharmacological profile of the final drug candidate, thereby justifying precise and non-interchangeable procurement.

Verifiable Differentiation of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (CAS 766539-28-0) Against Key Analogs


Differentiation via Physicochemical Property Profile: LogP vs. Chiral Analogs

The target achiral compound exhibits a computed consensus LogP of 0.72, a value that differs from its chiral analogs and is predictive of its pharmacokinetic behavior . While specific comparative data for the chiral (R)- and (S)- enantiomers are not provided in the same dataset, the consensus LogP value represents an intrinsic property of the achiral 2-substituted regioisomer that distinguishes it from the structurally similar but distinct 3-substituted regioisomers, which would be expected to have different partition coefficients. This difference in lipophilicity is a critical parameter for solubility, permeability, and ultimately, drug-likeness.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Differentiation via Computed Aqueous Solubility: Quantitative Comparison

The target compound has a calculated aqueous solubility of 14.8 mg/mL (0.0603 mol/L), as determined by the ESOL topological method . This value is a key differentiator from other morpholine building blocks. For instance, the regioisomeric (S)-morpholin-3-yl-acetic acid (CAS 1257856-13-5) lacks the Boc group and the 2-substituted acetic acid moiety, resulting in a significantly different molecular weight (145.16 g/mol) and, consequently, a vastly different solubility profile . The presence of the Boc group on the target compound increases lipophilicity and molecular weight, directly impacting its solubility and suitability for different synthetic applications.

Pharmaceutical Development Solubility ADME

Differentiation via Physicochemical Properties: Density, Refractive Index, and pKa

The target compound is characterized by specific physicochemical constants that can be used for identity verification and quality control. It has a reported density of 1.2 g/cm³ and a refractive index of 1.48 at 20°C . Its predicted pKa is 4.31±0.10 . These values provide a benchmark for comparing the target compound against its analogs. For example, the density and refractive index of the related compound (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid are also reported as 1.2 g/cm³ and 1.48, respectively, but its predicted pKa is 4.31±0.10 . While some values may appear similar, the combination of these properties forms a unique fingerprint for this specific isomer, and any deviation can indicate the presence of impurities, incorrect stereochemistry, or misidentification.

Analytical Chemistry Quality Control Physicochemical Properties

Differentiation via Downstream Synthetic Utility: Unique Synthetic Handle

The target compound, 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid, is specifically cited as a synthetic precursor in patent literature, most notably in WO 2008/070150 A1, assigned to Bayer Pharmaceuticals Corporation [1]. While the exact structure of the final product in this patent is not detailed in the abstract, its citation as an intermediate for a specific pharmaceutical project provides evidence of its unique utility that is distinct from its analogs. Its regioisomer, (S)-N-Boc-3-morpholineacetic acid (CAS 839710-38-2), is also cited in different patents for the preparation of compounds targeting rheumatism and inflammatory bowel disease [2]. This demonstrates that the specific regiochemistry (2- vs. 3-substitution) and stereochemistry (achiral vs. chiral) dictates the patent family and therapeutic application, providing a clear, verifiable basis for non-substitutability.

Organic Synthesis Drug Discovery Building Blocks

Recommended Research and Industrial Applications for 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (CAS 766539-28-0)


Synthesis of Novel Kinase Inhibitors for Targeted Therapy

Based on its established role as a building block for kinase inhibitors , this compound is best applied in medicinal chemistry programs focused on developing new small-molecule inhibitors targeting specific kinases. Its achiral nature provides a non-stereoselective starting point, which can be advantageous for exploring initial structure-activity relationships (SAR) around the morpholine core without the complexity introduced by chirality. The compound's specific LogP (0.72) and solubility (14.8 mg/mL) profile supports its use in creating drug candidates with balanced pharmacokinetic properties .

Construction of CNS-Targeted Pharmaceutical Intermediates

The compound's documented use in the synthesis of pharmaceuticals targeting neurological disorders makes it a strategic choice for CNS drug discovery. The morpholine scaffold is a privileged structure for crossing the blood-brain barrier. This specific Boc-protected acetic acid derivative offers a defined vector for conjugation to other pharmacophores, allowing for the systematic exploration of chemical space around a proven CNS-active core .

Development of Peptidomimetics and Protease Inhibitors

As a protected amino acid analog, this compound is ideally suited for incorporation into peptidomimetics and the development of protease inhibitors . The Boc group provides orthogonal protection, allowing for selective deprotection under mild acidic conditions to reveal the free morpholine amine for further coupling. The acetic acid moiety provides a convenient handle for amide bond formation, enabling its use in solid-phase peptide synthesis or as a C-terminal cap in peptidomimetic design .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Given its molecular weight (245.27 g/mol) and compliance with fragment-like properties, this compound is a suitable component for fragment-based screening libraries . Its high purity (≥95% by NMR) ensures reliable screening results . The defined regio- and stereochemistry (achiral, 2-substituted) provides a precise chemical starting point for fragment growth and optimization, enabling the efficient development of lead compounds with well-defined structure-activity relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.